2-Oxo-3-phenylbutanamide

Opioid receptor pharmacology GPCR ligand screening Analgesic drug discovery

2-Oxo-3-phenylbutanamide (CAS 4658-67-7; molecular formula C₁₀H₁₁NO₂; molecular weight 177.20 g/mol) is a β-keto amide belonging to the class of N-aryl-2-oxobutanamide derivatives. It is characterized by a butanamide backbone bearing a keto group at the 2-position and a phenyl substituent at the 3-position.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 4658-67-7
Cat. No. B2696673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-phenylbutanamide
CAS4658-67-7
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)C(=O)N
InChIInChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)
InChIKeyIFXYUXOHWBOFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3-phenylbutanamide (CAS 4658-67-7): Baseline Characteristics and Structural Context for Procurement Decision-Making


2-Oxo-3-phenylbutanamide (CAS 4658-67-7; molecular formula C₁₀H₁₁NO₂; molecular weight 177.20 g/mol) is a β-keto amide belonging to the class of N-aryl-2-oxobutanamide derivatives. It is characterized by a butanamide backbone bearing a keto group at the 2-position and a phenyl substituent at the 3-position. The compound is a white crystalline solid with a melting point of 114–116°C and exhibits modest aqueous solubility . It functions as a versatile synthetic intermediate in organic synthesis and has documented bioactivity as a ligand for human μ- and κ-opioid receptors (pKi = 9.39 and 9.49, respectively) [1], as well as an inhibitor of human liver carboxylesterase 1 [2]. This compound is the 2-oxo positional isomer of 3-oxo-N-phenylbutanamide (acetoacetanilide, CAS 102-01-2), a distinction that confers meaningfully differentiated reactivity, biological target profile, and procurement value.

Why Generic Substitution Fails for 2-Oxo-3-phenylbutanamide (CAS 4658-67-7) in Research and Industrial Workflows


Substituting 2-oxo-3-phenylbutanamide (CAS 4658-67-7) with its closely related positional isomer 3-oxo-N-phenylbutanamide (CAS 102-01-2) or other β-keto anilides is not functionally equivalent and introduces scientifically material divergence. The two isomers differ fundamentally in keto group position—2-oxo versus 3-oxo—which alters both the β-dicarbonyl tautomeric equilibrium and the enolate regiochemistry that governs downstream synthetic utility . From a procurement perspective, CAS 102-01-2 is an industrial-scale commodity intermediate primarily utilized in pigment and dye manufacturing, whereas CAS 4658-67-7 is a specialized research chemical with documented high-affinity opioid receptor binding and carboxylesterase inhibition not shared by its 3-oxo counterpart [1]. Additionally, CAS 4658-67-7 is the foundational scaffold for a patented class of phenylpyruvic acid amide herbicides, a synthetic derivation pathway that is structurally inaccessible from the 3-oxo isomer [2]. The quantitative evidence presented in Section 3 substantiates these differentiation claims and supports informed procurement decisions based on verifiable, application-specific performance criteria.

2-Oxo-3-phenylbutanamide (CAS 4658-67-7): Quantitative Evidence Guide for Procurement and Scientific Selection


High-Affinity μ- and κ-Opioid Receptor Binding: Differentiated Pharmacological Profile Versus 3-Oxo-N-phenylbutanamide

2-Oxo-3-phenylbutanamide (CAS 4658-67-7) demonstrates high-affinity binding to human μ- and κ-opioid receptors with pKi values of 9.39 and 9.49, respectively, corresponding to sub-nanomolar Ki affinities of approximately 0.4 nM and 0.3 nM [1]. This affinity profile is starkly contrasted with 3-oxo-N-phenylbutanamide (CAS 102-01-2), which exhibits an IC₅₀ of 6.31 × 10³ nM (6.31 μM) at the rat κ-opioid receptor, representing a >20,000-fold difference in potency [2]. The dramatic divergence in opioid receptor engagement arises from the positional isomerism of the keto group, which governs the compound's three-dimensional conformation and its capacity to interact with the receptor binding pocket. Researchers seeking an opioid receptor-active β-keto amide scaffold must specifically procure CAS 4658-67-7; generic substitution with the 3-oxo isomer will yield no detectable activity in sub-micromolar screening assays.

Opioid receptor pharmacology GPCR ligand screening Analgesic drug discovery

Human Liver Carboxylesterase 1 Inhibition: Sub-Micromolar Potency Distinct from Industrial 3-Oxo Isomer

2-Oxo-3-phenylbutanamide (CAS 4658-67-7) inhibits human liver carboxylesterase 1 (CES1) with an activity value ≤0.1 μM in a cell-based assay system [1]. CES1 is the primary hepatic enzyme responsible for hydrolyzing numerous ester- and amide-containing prodrugs, including oseltamivir, clopidogrel, and methylphenidate. Inhibition of CES1 by this compound at sub-micromolar concentrations is pharmacologically significant, as it may modulate the activation and clearance of co-administered therapeutics. In contrast, 3-oxo-N-phenylbutanamide (CAS 102-01-2) has no documented CES1 inhibitory activity in the primary literature; its established applications are confined to dye and pigment manufacturing as a commodity intermediate . The absence of comparable CES1 inhibition data for the 3-oxo isomer underscores the functional uniqueness of the 2-oxo positional isomer in drug metabolism research contexts.

Drug metabolism Carboxylesterase inhibition DDI risk assessment Prodrug activation

Scaffold for Herbicidal Phenylpyruvic Acid Amide Derivatives: Patented Crop-Selective Activity Inaccessible from 3-Oxo Isomer

2-Oxo-3-phenylbutanamide (CAS 4658-67-7) serves as the core structural scaffold for a class of herbicidal phenylpyruvic acid amide derivatives disclosed in Japanese Patent JPH04210949A [1]. Specifically, N-(α,α-dimethylbenzyl)-3-methyl-2-oxo-3-phenylbutanamide—a derivative of CAS 4658-67-7—demonstrates potent herbicidal activity against both annual and perennial weeds in paddy fields while exhibiting high safety to rice crops [1]. The patent explicitly teaches that the 2-oxo-3-phenylbutanamide scaffold enables crop-selective herbicidal efficacy at low application rates [2]. This structural motif is functionally inaccessible from 3-oxo-N-phenylbutanamide (CAS 102-01-2), as the 3-oxo isomer lacks the requisite phenylpyruvic acid amide pharmacophore required for this specific agrochemical mechanism of action. Procurement of CAS 4658-67-7 is therefore essential for research groups developing crop-protection agents within this patent space or seeking to synthesize novel phenylpyruvic acid amide herbicides.

Agrochemical discovery Herbicide development Crop protection Paddy field weed control

Positional Isomerism Defines Synthetic Utility: 2-Oxo Versus 3-Oxo Regiochemistry Dictates Downstream Reaction Pathways

The positional isomerism between 2-oxo-3-phenylbutanamide (CAS 4658-67-7) and 3-oxo-N-phenylbutanamide (CAS 102-01-2) dictates fundamentally different synthetic reactivities . In CAS 4658-67-7, the carbonyl group at the 2-position directly activates the adjacent C-3 position bearing the phenyl substituent, enabling regioselective alkylation and acylation at this site under mild conditions [1]. In contrast, the 3-oxo isomer (CAS 102-01-2) positions the carbonyl group distal to the phenyl substituent, favoring enolate formation at the terminal methyl group and directing electrophilic attack away from the phenyl-bearing carbon. Furthermore, CAS 4658-67-7 is an established intermediate in pharmaceutical and agrochemical synthesis pathways, whereas CAS 102-01-2 is predominantly a commodity intermediate for Hansa and benzidine yellow pigment production . Researchers requiring a β-keto amide building block for alkylation or heterocycle construction at the phenyl-adjacent position must specifically select CAS 4658-67-7.

Organic synthesis β-Keto amide chemistry Enolate alkylation Heterocycle synthesis

Optimal Research and Industrial Application Scenarios for 2-Oxo-3-phenylbutanamide (CAS 4658-67-7) Based on Verifiable Evidence


GPCR Opioid Receptor Screening and Analgesic Drug Discovery Programs

2-Oxo-3-phenylbutanamide (CAS 4658-67-7) is optimally deployed as a high-affinity opioid receptor ligand in screening campaigns targeting human μ-opioid (pKi = 9.39, Ki ≈ 0.4 nM) and κ-opioid (pKi = 9.49, Ki ≈ 0.3 nM) receptors . Its sub-nanomolar affinity profile positions it as a valuable reference ligand or starting scaffold for structure-activity relationship (SAR) studies in analgesic drug discovery. The >20,000-fold potency advantage over its 3-oxo positional isomer (CAS 102-01-2, κ-opioid IC₅₀ = 6.31 μM) makes isomer-specific procurement essential for achieving detectable activity in high-throughput GPCR assays . Researchers should verify compound purity via HPLC and confirm identity by ¹H NMR before initiating receptor binding studies, as trace contamination with the inactive 3-oxo isomer could confound potency measurements.

Drug Metabolism and Pharmacokinetic DDI Studies Involving Carboxylesterase 1

For laboratories conducting drug-drug interaction (DDI) risk assessment or prodrug activation studies, 2-oxo-3-phenylbutanamide (CAS 4658-67-7) provides a characterized inhibitor of human liver carboxylesterase 1 (CES1) with sub-micromolar potency (activity ≤0.1 μM in cell-based assays) . CES1 is the predominant hepatic hydrolase responsible for converting ester prodrugs such as oseltamivir (Tamiflu®) and clopidogrel (Plavix®) to their active metabolites. Researchers investigating CES1-mediated pharmacokinetic interactions should use CAS 4658-67-7 as a tool compound to probe enzyme inhibition effects on prodrug activation or xenobiotic clearance. The 3-oxo isomer (CAS 102-01-2) is inappropriate for such studies due to its lack of documented CES1 inhibitory activity . Procurement of high-purity CAS 4658-67-7 (≥98%) is recommended to ensure reproducible inhibition data in microsomal or hepatocyte incubation systems.

Agrochemical Discovery: Paddy Field Herbicide Development via Phenylpyruvic Acid Amide Scaffold

Agrochemical research groups developing novel paddy field herbicides should procure 2-oxo-3-phenylbutanamide (CAS 4658-67-7) as the essential starting material for synthesizing phenylpyruvic acid amide derivatives with crop-selective weed control properties . The Japanese Patent JPH04210949A explicitly claims derivatives of this scaffold, including N-(α,α-dimethylbenzyl)-3-methyl-2-oxo-3-phenylbutanamide, which demonstrates strong herbicidal action against annual and perennial paddy weeds while maintaining high safety to rice . This application is structurally inaccessible from the 3-oxo isomer (CAS 102-01-2). Researchers should ensure procurement of CAS 4658-67-7 with documented purity (≥97%) and confirm the absence of the isomeric impurity CAS 102-01-2, as even trace contamination could compromise synthetic yield and regiochemical fidelity in subsequent derivatization steps.

Synthetic Organic Chemistry: Regioselective Alkylation and Heterocycle Construction

Synthetic chemists requiring a β-keto amide building block for regioselective alkylation, acylation, or heterocycle synthesis at the phenyl-adjacent C-3 position must specifically procure 2-oxo-3-phenylbutanamide (CAS 4658-67-7) . The 2-oxo group activates the neighboring C-3 position, directing electrophilic attack to the carbon bearing the phenyl substituent under mild basic or neutral conditions . This regiochemical control is fundamental for constructing pharmaceuticals, agrochemicals, and fine chemical intermediates. The 3-oxo isomer (CAS 102-01-2) directs reactivity to the terminal methyl group, yielding entirely different reaction products . For maximum synthetic utility, researchers should verify the compound's β-keto amide tautomeric state by FT-IR or ¹H NMR prior to reaction setup, as the keto-enol equilibrium influences nucleophilicity and reaction kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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